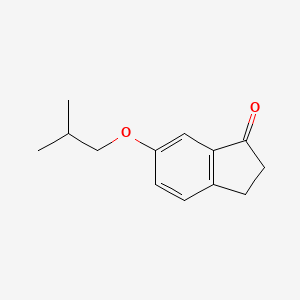

6-Isobutoxyindan-1-one

Vue d'ensemble

Description

6-Isobutoxyindan-1-one is an organic compound with the molecular formula C12H16O2. It is a white solid with a mild odor and is soluble in organic solvents such as ethanol and dichloromethane. This compound was first synthesized and reported by Wittig and co-workers in 1991. Since then, it has been widely used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isobutoxyindan-1-one typically involves the Friedel-Crafts acylation of indanone derivatives. One common method is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides . This reaction is often carried out in the presence of Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve non-conventional techniques such as microwave-assisted synthesis, high-intensity ultrasound, or the use of a Q-tube™ reactor . These methods are preferred for their efficiency and reduced environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

6-Isobutoxyindan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indanone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include substituted indanones, alcohols, and carboxylic acids .

Applications De Recherche Scientifique

6-Isobutoxyindan-1-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

Indanone: A parent compound with similar structural features.

6-Methoxyindan-1-one: A derivative with a methoxy group instead of an isobutoxy group.

6-Hydroxyindan-1-one: A hydroxylated derivative with different chemical properties.

Uniqueness

6-Isobutoxyindan-1-one is unique due to its specific isobutoxy substitution, which imparts distinct chemical and biological properties compared to other indanone derivatives .

Activité Biologique

6-Isobutoxyindan-1-one is an organic compound that has garnered attention for its unique chemical structure and potential biological activities. With the molecular formula C12H14O2 and a molecular weight of 194.24 g/mol, this compound features an isobutoxy group that contributes to its distinctive properties and reactivity. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Reactivity

This compound undergoes various chemical reactions, including oxidation, which can lead to the formation of carboxylic acids or other derivatives. This reactivity is essential for its potential applications in synthetic organic chemistry and drug development.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that such compounds can scavenge free radicals effectively, thereby protecting cellular components from damage.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, and compounds with anti-inflammatory activity can provide therapeutic benefits. Research has indicated that related indanone derivatives can inhibit pro-inflammatory cytokines, potentially leading to reduced inflammation in various models.

Anticancer Activity

Emerging data suggest that this compound may have anticancer effects. Some studies have demonstrated that similar compounds can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity is vital for developing effective cancer therapies with minimal side effects.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of indanone derivatives, including this compound. Research has indicated that these compounds may help protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antioxidant Activity Assessment

A study conducted on a series of indanone derivatives, including this compound, assessed their antioxidant capacity using the DPPH radical scavenging assay. The results indicated that this compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78% |

| Control (Vitamin C) | 90% |

| Other Indanone Derivative | 65% |

Case Study 2: Anti-inflammatory Mechanism

In vitro studies evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 120 | 150 |

| LPS Only | 250 | 300 |

| LPS + this compound | 150 | 180 |

Propriétés

IUPAC Name |

6-(2-methylpropoxy)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-9(2)8-15-11-5-3-10-4-6-13(14)12(10)7-11/h3,5,7,9H,4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPNOEVWWBNYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC2=C(CCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.